3-Hydrazinyl-6-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a chemical compound with the CAS Number: 1161005-11-3 . It has a molecular weight of 178.12 . The compound is in powder form and has a melting point of 102-104°C .
Molecular Structure Analysis
The IUPAC name of the compound is 3-hydrazino-6-(trifluoromethyl)pyridazine . The Inchi Code for the compound is 1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) .Physical And Chemical Properties Analysis
As mentioned earlier, 3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a powder with a melting point of 102-104°C . It has a molecular weight of 178.12 .Wissenschaftliche Forschungsanwendungen
Synthesis of Cytotoxic Agents
A study presented an efficient synthesis of a series of compounds through the oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones. These compounds were evaluated for in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, showing potential as cytotoxic agents (Mamta et al., 2019).
Formation of Pyrimido Pyridazines
Another research involved the reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with various reagents, leading to the formation of pyrimido[4,5-c]pyridazine derivatives. These compounds potentially offer new avenues for chemical and pharmacological activities (Maisa I. Abdel Moneam, 2004).
Antimicrobial Activity of Pyridazine Derivatives
Research on pyridazine derivatives showed significant antimicrobial activity. These derivatives were synthesized and screened for their potential as antimicrobial agents (F. El-Mariah et al., 2006).
Synthesis of Pharmacologically Active Compounds
A study focused on synthesizing novel compounds using 3-hydrazino-6-(p-tolyl)pyridazine as a precursor. These compounds are expected to possess significant chemical and pharmacological properties (Eljazi I. Al-Afaleq et al., 2001).
Anti-Hepatitis A Virus (HAV) Activity
Synthesis of new pyridazine derivatives was conducted for evaluating their antiviral activity against hepatitis A virus, with some compounds showing high effectiveness (E. M. Flefel et al., 2017).
Biotransformation of Hydrazinopyridazine Drugs
Another research highlighted the synthesis and biotransformation of various 3-hydrazinopyridazine derivatives. These compounds are noted for their biological properties, including anti-inflammatory and antihypertensive effects (M. Pinza & G. Pifferi, 1994).
Synthesis and Antihypertensive Activity
A study detailed the synthesis and pharmacological activity of 6-heteroaryl-3-hydrazinopyridazine derivatives, demonstrating their potential as antihypertensive agents (G. Steiner et al., 1981).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302, H315, H318, H335, H351 . The precautionary statements include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXPJXONRYKAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1161005-11-3 |
Source
|
Record name | 3-hydrazinyl-6-(trifluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.